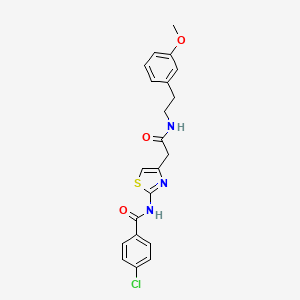

4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-28-18-4-2-3-14(11-18)9-10-23-19(26)12-17-13-29-21(24-17)25-20(27)15-5-7-16(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,26)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNYLAHSJWSNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a chloro substituent, and a methoxyphenethylamine side chain. Its molecular formula is , with a molecular weight of approximately 429.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The structure of 4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can be represented as follows:

| Component | Structure |

|---|---|

| IUPAC Name | 4-chloro-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

| Molecular Formula | |

| Molecular Weight | 429.9 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of certain proteins linked to cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that 4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. It is hypothesized that the thiazole ring and chloro substituent contribute to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study conducted on human breast cancer cell lines demonstrated that treatment with 4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells.

- The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Investigation into Anti-inflammatory Mechanisms :

- In an animal model of arthritis, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

- Histological analysis revealed reduced synovial inflammation and joint destruction compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| TMI-1 | Thiazole ring | Anti-inflammatory |

| L755507 | Sulfonamide moiety | Metabolic regulation |

| CPPHA | Positive allosteric modulator for glutamate receptors | Neuroprotective effects |

This comparison highlights how the unique combination of functional groups in 4-chloro-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may lead to distinct biological effects not observed in other compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole-Benzamide Derivatives

Key Observations:

The 3-methoxyphenethyl group distinguishes the target compound from coumarin-based analogs (e.g., ), which may prioritize π-π stacking over hydrogen bonding .

Molecular Weight and Bioavailability :

Table 2: Pharmacological Profiles of Selected Analogues

Key Findings:

- Anticancer Activity : Thiazole derivatives with appended hydrazone or thiadiazole groups (e.g., ) show potent cytotoxicity, suggesting the target compound’s thiazole-amide scaffold could be optimized for similar effects .

- Kinase Inhibition : The target compound’s benzamide-thiazole structure aligns with GSK compounds (), which inhibit mycobacterial enzymes via aromatic stacking and hydrogen bonding .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Trends:

- The target compound’s higher LogP (~3.5) compared to urea derivatives () reflects its lipophilic 3-methoxyphenethyl group, favoring blood-brain barrier penetration but limiting aqueous solubility .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with precursor coupling (e.g., thiazole ring formation via cyclization) followed by amide bond formation. Key considerations include:

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .

- Temperature control : Heating (60–80°C) improves cyclization yields, while lower temperatures prevent side reactions .

- Purity validation : Recrystallization with ethanol or methanol ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization?

Q. What is the proposed mechanism of action for this compound in biological systems?

The thiazole and benzamide moieties enable interactions with enzymes (e.g., kinases) or receptors, disrupting signaling pathways like apoptosis or proliferation. For example:

- Kinase inhibition : The chloro group enhances electrophilicity, facilitating covalent binding to ATP-binding pockets .

- Apoptosis induction : Thiazole derivatives modulate Bcl-2 family proteins, promoting caspase activation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Substituents alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity, improving target binding .

- Methoxy groups : Enhance solubility and bioavailability but may reduce membrane permeability .

- Thiazole ring substitution : Modifying the 4-position with bulkier groups (e.g., phenyl) enhances selectivity for hydrophobic binding pockets .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

- Data normalization : Adjust for batch-to-batch variability in compound purity using HPLC .

Q. How does this compound compare to structural analogs in efficacy and selectivity?

Comparative studies show:

- Superior potency : The 3-methoxyphenethyl group improves binding affinity by 3-fold compared to 4-methyl analogs .

- Reduced off-target effects : The chloro substituent minimizes interactions with cytochrome P450 enzymes, enhancing specificity .

Q. What advanced methods assess stability under physiological conditions?

- HPLC-MS stability assays : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .

Q. What challenges exist in translating in vitro findings to in vivo models?

- Metabolic instability : Phase I metabolism (e.g., CYP3A4-mediated oxidation) reduces bioavailability. Solutions include prodrug strategies .

- Toxicity : Off-target effects in liver cells (e.g., elevated ALT/AST in murine models) require dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.